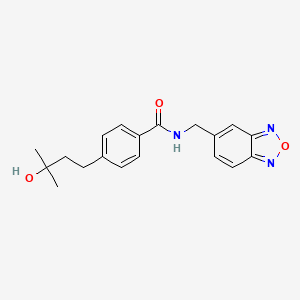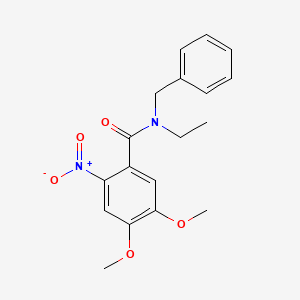
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, commonly known as BODIPY FL, is a fluorescent dye that is widely used in scientific research. It is a derivative of the BODIPY (boron-dipyrromethene) family of dyes, which are known for their high photostability and brightness. BODIPY FL has a unique combination of properties that make it useful in a variety of applications, including biochemistry, cell biology, and materials science.
作用機序
The mechanism of action of BODIPY FL is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, is used to visualize and quantify the presence of the dye in biological and materials systems. BODIPY FL has a high quantum yield, which means that it emits a large amount of light for every photon absorbed. This property makes it a highly sensitive probe for detecting low levels of biomolecules and environmental factors.
Biochemical and Physiological Effects:
BODIPY FL is a relatively inert molecule that does not have any known biochemical or physiological effects on cells or organisms. However, its use as a fluorescent probe can have indirect effects on cellular processes, such as protein localization, trafficking, and turnover. In addition, the attachment of BODIPY FL to biomolecules can affect their stability and function, although this is typically minimized by using low concentrations of the dye.
実験室実験の利点と制限
BODIPY FL has several advantages for lab experiments, including its high photostability, brightness, and sensitivity. It is also compatible with a wide range of biological and materials systems, making it a versatile tool for research. However, BODIPY FL has some limitations, including its relatively high cost, complex synthesis, and potential interference with cellular processes at high concentrations. In addition, the dye can be sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for research involving BODIPY FL. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the dye, such as in vivo imaging and drug delivery. In addition, there is ongoing research into the use of BODIPY FL as a sensor for detecting changes in cellular function and disease states. Overall, BODIPY FL is a valuable tool for scientific research that has the potential to contribute to a wide range of fields.
合成法
The synthesis of BODIPY FL involves several steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the BODIPY chromophore, which is achieved by a condensation reaction between the core and an aldehyde derivative. The final step involves the attachment of the 3-hydroxy-3-methylbutyl group to the benzamide moiety. The synthesis of BODIPY FL is a complex process that requires specialized equipment and expertise.
科学的研究の応用
BODIPY FL is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. BODIPY FL is also used as a sensor for detecting changes in pH, metal ions, and other environmental factors. In addition, BODIPY FL is used in materials science as a fluorescent marker for polymers and other materials.
特性
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,24)10-9-13-3-6-15(7-4-13)18(23)20-12-14-5-8-16-17(11-14)22-25-21-16/h3-8,11,24H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUHNWUIHLHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC3=NON=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5494514.png)
![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)
![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5494533.png)
![4-{3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5494538.png)

![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5494549.png)

![3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5494583.png)

![2-(3-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5494604.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)
